2-amino-N-cyclobutylacetamide hydrochloride

Description

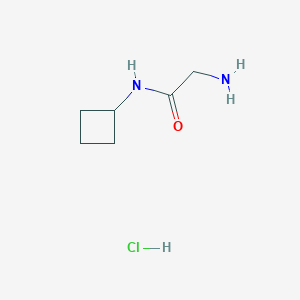

2-Amino-N-cyclobutylacetamide hydrochloride is a synthetic organic compound belonging to the class of substituted acetamides. Its molecular formula is C₆H₁₃ClN₂O (derived from the base compound C₆H₁₂N₂O with HCl addition), and its molecular weight is 164.64 g/mol . The structure comprises a cyclobutyl group attached to the acetamide nitrogen, an amino group at the α-carbon, and a hydrochloride salt (Figure 1).

Key structural identifiers include:

Properties

IUPAC Name |

2-amino-N-cyclobutylacetamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O.ClH/c7-4-6(9)8-5-2-1-3-5;/h5H,1-4,7H2,(H,8,9);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJWZRQSYTYBNCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)NC(=O)CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-cyclobutylacetamide hydrochloride typically involves the reaction of cyclobutylamine with chloroacetyl chloride, followed by the addition of ammonia. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The final step involves the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

In industrial settings, the production of 2-amino-N-cyclobutylacetamide hydrochloride may involve large-scale synthesis using similar reaction pathways. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

2-amino-N-cyclobutylacetamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding amides and other derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various amides, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-amino-N-cyclobutylacetamide hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug development.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-amino-N-cyclobutylacetamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to influence cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Table 1: Molecular Data for Selected Acetamide Derivatives

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | Key Structural Features |

|---|---|---|---|---|

| 2-Amino-N-cyclobutylacetamide hydrochloride | C₆H₁₃ClN₂O | 164.64 | Cyclobutyl, amino, HCl | Cyclobutane ring, α-amino group |

| 2-Amino-N-cyclopropylacetamide hydrochloride | C₅H₁₁ClN₂O | 150.61 | Cyclopropyl, amino, HCl | Cyclopropane ring (higher ring strain) |

| 2-Amino-N-cyclohexyl-N-ethylacetamide hydrochloride | C₁₀H₂₁ClN₂O | 220.74 | Cyclohexyl, ethyl, HCl | Bulky cyclohexyl group, branched alkyl |

| 2-Chloro-N-phenylacetamide | C₈H₈ClNO | 169.61 | Phenyl, chloro | Aromatic ring, electron-withdrawing Cl |

| Methyl 2-amino-2-cyclobutylacetate hydrochloride | C₇H₁₃ClNO₂ | 190.64 | Cyclobutyl, methyl ester, HCl | Ester group (enhanced lipophilicity) |

Key Observations:

Ring Size and Strain: The cyclopropyl analog () exhibits higher ring strain due to its three-membered ring, which may enhance reactivity but reduce stability compared to the four-membered cyclobutyl group in the target compound .

Substituent Effects: Chloro substituents (e.g., 2-chloro-N-phenylacetamide, ) increase electrophilicity, making these compounds reactive in nucleophilic substitution reactions . In contrast, the amino group in the target compound may facilitate hydrogen bonding or coordination with metal ions . Ester-functionalized derivatives (e.g., methyl 2-amino-2-cyclobutylacetate hydrochloride, ) exhibit higher lipophilicity, which could improve membrane permeability in drug design .

Key Insights:

- Biological Relevance : N-Substituted acetamides with aromatic or cycloalkyl groups (e.g., ) show promise in mimicking natural antibiotics or serving as enzyme inhibitors due to their planar amide groups and hydrogen-bonding capabilities .

- Synthetic Utility : Chloroacetamide derivatives () are pivotal in synthesizing heterocycles (e.g., aziridines, lactams), highlighting the role of substituents in directing reactivity .

Biological Activity

2-Amino-N-cyclobutylacetamide hydrochloride is a compound that has gained attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Antimicrobial Activity

Recent studies have indicated that derivatives of compounds similar to 2-amino-N-cyclobutylacetamide exhibit significant antimicrobial properties. For instance, compounds containing heterocyclic rings have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

| Compound | Target Bacteria | MIC (µg/mL) | Activity Level |

|---|---|---|---|

| 2-Amino-N-cyclobutylacetamide | S. aureus | 20-28 | Moderate to High |

| 2-Amino-N-cyclobutylacetamide | E. coli | 24-40 | Moderate |

Anti-inflammatory Effects

The anti-inflammatory potential of related compounds has been explored extensively. Research indicates that certain derivatives can inhibit the expression of pro-inflammatory cytokines such as IL-1β while promoting the expression of neuronal nitric oxide synthase (nNOS), which plays a role in neurogenic inflammation .

The mechanism by which 2-amino-N-cyclobutylacetamide hydrochloride exerts its effects may involve modulation of neurotransmitter systems and inflammatory pathways. Specifically, the stimulation of nNOS leads to increased nitric oxide (NO) production, which can mediate smooth muscle relaxation and reduce inflammation .

Study on Smooth Muscle Relaxation

A study investigated the effects of 2-amino-N-cyclobutylacetamide hydrochloride on smooth muscle contractions in vitro. The results demonstrated that the compound could significantly reduce contractions induced by acetylcholine in rat gastric smooth muscle preparations, suggesting its potential as a therapeutic agent for gastrointestinal disorders .

In Vivo Efficacy

In vivo studies have shown that administration of the compound in animal models resulted in reduced inflammatory markers and improved gastrointestinal motility. These findings support the hypothesis that this compound could be beneficial in treating conditions such as irritable bowel syndrome .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.